molecular formula C14H26 B8560412 cyclotetradecene

cyclotetradecene

Cat. No.: B8560412
M. Wt: 194.36 g/mol
InChI Key: CTRVMZJBEVWFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclotetradecene is a 14-membered cyclic alkene with the molecular formula C₁₄H₂₆. It exists in various forms, including simple cyclic alkenes and complex derivatives fused with aromatic or substituted groups. This compound and its analogs are found in natural extracts (e.g., plant essential oils) and synthetic contexts, such as intermediates in organic synthesis or radiolytic byproducts in food chemistry . Key derivatives include:

  • Dibenzo[a,h]this compound: A polycyclic aromatic hydrocarbon (PAH) derivative with two benzene rings fused to the 14-membered ring, commonly identified in phytochemical extracts .
  • 1,2-Bis(trimethylsilyloxy)this compound: A synthetic intermediate used in macrocyclic ketone synthesis, such as dl-muscone .

Properties

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

cyclotetradecene

InChI

InChI=1S/C14H26/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-2H,3-14H2

InChI Key

CTRVMZJBEVWFHM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC=CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for cyclotetradecene would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

cyclotetradecene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

cyclotetradecene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of cyclotetradecene involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism of action would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclotetradecene Derivatives and Related Cyclic Alkenes

Compound Molecular Formula Ring Size Key Features Source/Context
This compound C₁₄H₂₆ 14 Simple cyclic alkene Radiolytic formation in meat
Dibenzo[a,h]this compound C₂₀H₁₈ 14 + 2 fused benzene rings PAH structure, higher hydrophobicity Plant extracts (e.g., Coleus zeylanicus)
Cyclodecene C₁₀H₁₈ 10 Smaller ring, higher ring strain Radiolytic byproduct
Cyclododecene C₁₂H₂₂ 12 Intermediate ring size, lower strain Organic synthesis intermediates

Key Observations :

  • Ring Size Effects : Larger rings (e.g., this compound) exhibit lower ring strain compared to smaller analogs like cyclodecene (C₁₀), enhancing thermal stability .
  • Substituent Impact : Fused aromatic rings (dibenzo derivatives) increase molecular weight and hydrophobicity, affecting solubility and volatility. For example, dibenzo[a,h]this compound has a retention time of 18.85 min in GC-MS analysis, reflecting its high boiling point .
  • Functional Groups : Silyloxy groups in synthetic derivatives (e.g., 1,2-bis(trimethylsilyloxy)this compound) enhance reactivity in cyclopropanation and ring-expansion reactions .

Formation and Stability

Radiolytic Formation vs. Natural Extraction

  • Irradiation: this compound is generated in irradiated meats (e.g., chicken) via lipid radiolysis, alongside smaller cyclic alkenes like cyclodecene (C₁₀) and nonene (C₉). Its formation is dose-dependent, with higher irradiation levels increasing yield .
  • Natural Sources : In plants, dibenzo[a,h]this compound is synthesized as a secondary metabolite. For example, it constitutes 2.08–5.25% of essential oils in Coleus zeylanicus and Aquilaria sinensis .

Comparison with Cyclodecene :

  • Volatility : this compound (C₁₄) is less volatile than cyclodecene (C₁₀), making it more persistent in environmental matrices.
  • Reactivity : Cyclodecene’s smaller ring size increases strain, favoring addition reactions, while this compound’s stability supports ring-expansion reactions .

Table 2: Antimicrobial Activity of this compound-Containing Fractions

Compound/Extract Key Components Activity Against S. aureus (MIC) Mechanism/Synergy
Schinus molle SM♀1-F7 β-Eudesmol (67.9%) + this compound (15.7%) 128 µg/mL Synergistic with terpenes
Schinus molle SM♀2-F4 This compound (77.6%) + 2,4-DTBP (22.4%) 64 µg/mL Additive with phenolic compound
Pure β-Eudesmol Terpene alcohol 100–200 µg/mL Membrane disruption

Key Findings :

  • This compound alone shows modest antimicrobial activity but enhances efficacy when combined with bioactive compounds like β-eudesmol or 2,4-di-tert-butylphenol (2,4-DTBP) .
  • Compared to β-eudesmol, this compound lacks hydroxyl groups, reducing direct antimicrobial potency but contributing to lipophilicity for membrane penetration .

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